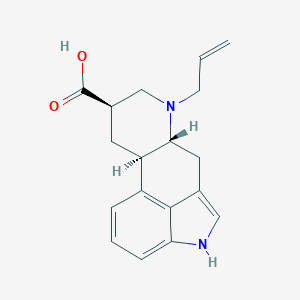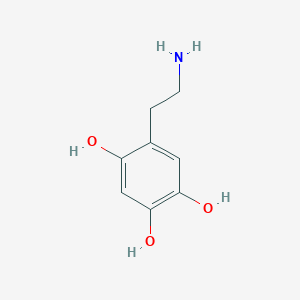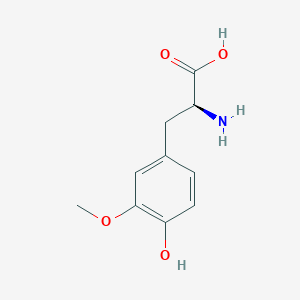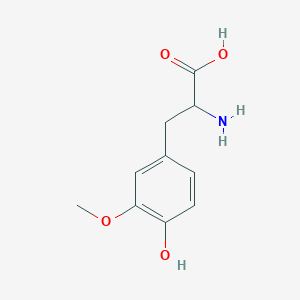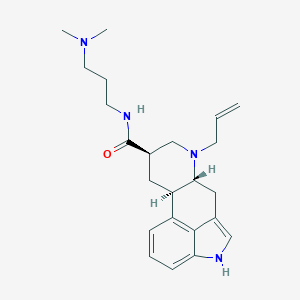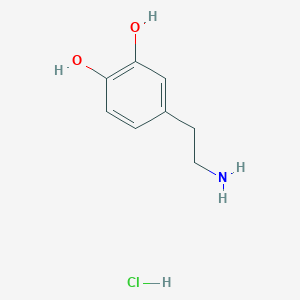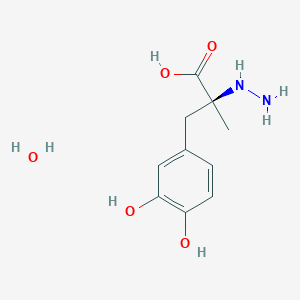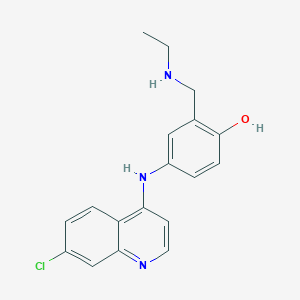
Desethylamodiaquine
Vue d'ensemble
Description
Desethylamodiaquine is the active metabolite of amodiaquine, an antimalarial drug . It is used in the treatment of uncomplicated falciparum malaria . Desethylamodiaquine accumulates in white blood cells and may reflect the concentrations acting on the malaria parasites more accurately than plasma concentrations .
Synthesis Analysis
Amodiaquine is metabolized to N-desethylamodiaquine (DEAQ) in humans, which is the principal route of disposition . A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and its active metabolite, desethylamodiaquine .Molecular Structure Analysis
Desethylamodiaquine has a molecular formula of C18H18ClN3O . It contains a total of 43 bonds; 25 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 secondary amine (aromatic), 1 aromatic hydroxyl .Chemical Reactions Analysis
The metabolism of amodiaquine to desethylamodiaquine is the predominant route of amodiaquine clearance . This process involves a considerable first-pass effect, such that very little orally administered amodiaquine escapes untransformed into the systemic circulation .Physical And Chemical Properties Analysis
Desethylamodiaquine has an average mass of 327.808 Da and a monoisotopic mass of 327.113831 Da .Applications De Recherche Scientifique
Malaria Treatment
- Scientific Field : Pharmacology and Tropical Medicine .
- Application Summary : Desethylamodiaquine, the active metabolite of amodiaquine, is used in the treatment of uncomplicated falciparum malaria .
- Methods of Application : A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and desethylamodiaquine. This method was used to describe their pharmacokinetic parameters in Ghanaian patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .
- Results : The day-28 genotype-adjusted adequate clinical and parasitological response rate in 308 patients studied was >97% by both intention-to-treat and per-protocol analysis . Increased median day-3 amodiaquine concentrations were associated with a lower risk of treatment failure .
Cardiovascular Research
- Scientific Field : Cardiovascular Pharmacology .
- Application Summary : Desethylamodiaquine, the metabolite of amodiaquine, has been studied for its effects on cardiovascular parameters such as pulse rate, blood pressure, and electrocardiograph intervals .
- Methods of Application : Nonlinear mixed effects modelling was used to assess amodiaquine and desethylamodiaquine concentration–effect relationships for vital sign (pulse rate, blood pressure) and electrocardiograph interval (QT, QRS, PR) outcomes .
- Results : The study found relationships between the concentrations of amodiaquine and desethylamodiaquine and various cardiovascular parameters .
Pharmacokinetic Studies
- Scientific Field : Pharmacokinetics .
- Application Summary : Desethylamodiaquine, the active metabolite of amodiaquine, has been used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion .
- Methods of Application : A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and desethylamodiaquine. This method was used to describe their pharmacokinetic parameters in Ghanaian patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .
- Results : The pharmacokinetic analysis included 227 patients. Increased median day-3 amodiaquine concentrations were associated with a lower risk of treatment failure .
High-throughput Quantitation
- Scientific Field : Bioanalytical Chemistry .
- Application Summary : Desethylamodiaquine has been used in high-throughput quantitation methods for plasma samples .
- Methods of Application : Liquid chromatography tandem-mass spectrometry was used to quantify amodiaquine and desethylamodiaquine in plasma samples. A low sample volume of 100 μl, and high-throughput extraction technique using a supported liquid extraction (SLE+) technique on an automated liquid handler platform for faster sample processing are some of the advantages of this method .
- Results : The method showed robust and accurate performance with high sensitivity .
Bioequivalence Studies
- Scientific Field : Pharmacokinetics .
- Application Summary : Desethylamodiaquine, the active metabolite of amodiaquine, has been used in bioequivalence studies to compare the pharmacokinetic profiles of different formulations .
- Methods of Application : A sensitive and high throughput bioanalytical method has been developed for reliable determination of amodiaquine (AQ), N-desethylamodiaquine (DEAQ), artesunate (AS) and dihydroartemisinin (DHA) in human plasma by LC-MS/MS .
- Results : The method was successfully applied to a bioequivalence study using 50mg artesunate and 135 mg amodiaquine fixed dose formulation in 14 healthy subjects .
Enzyme Inhibition Studies
- Scientific Field : Pharmacology .
- Application Summary : Desethylamodiaquine has been studied for its effects on the metabolism of four probe drugs of the enzymes CYP2D6, CYP2C19, CYP2C9 and CYP1A2 .
- Methods of Application : The extent of in vivo inhibition by the antimalarial drug amodiaquine, its active metabolite N-desethylamodiaquine, or both, of the metabolism of four probe drugs of the enzymes CYP2D6, CYP2C19, CYP2C9 and CYP1A2 was studied .
- Results : The study found relationships between the concentrations of amodiaquine and desethylamodiaquine and various enzyme activities .
Safety And Hazards
Orientations Futures
The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups. Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations. A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .
Propriétés
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFDHAGFYWGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229630 | |
| Record name | Desethylamodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamodiaquine | |
CAS RN |
79352-78-6 | |
| Record name | Desethylamodiaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylamodiaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079352786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY36SG7NP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



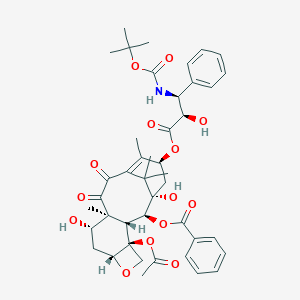

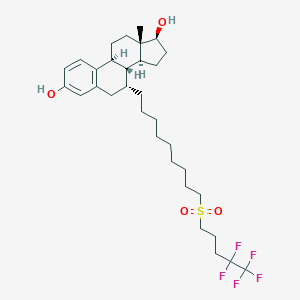
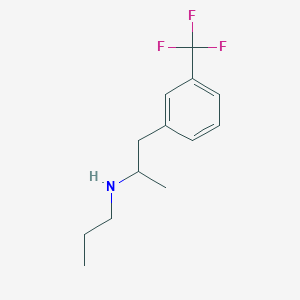
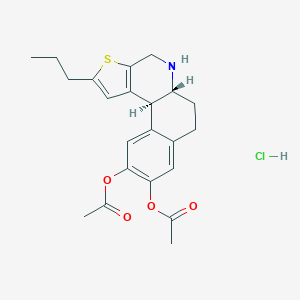
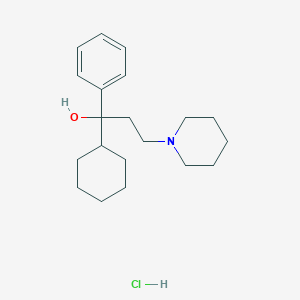
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
